molecular formula C19H17N3O2 B2537113 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1326837-95-9

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B2537113
CAS No.: 1326837-95-9
M. Wt: 319.364
InChI Key: TYKOFZXMISIGTD-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ringThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring and the pyrrolidinone moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is unique due to its combination of the oxadiazole ring and the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-(5-benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-12-15(13-22(18)16-9-5-2-6-10-16)19-20-17(24-21-19)11-14-7-3-1-4-8-14/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOFZXMISIGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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